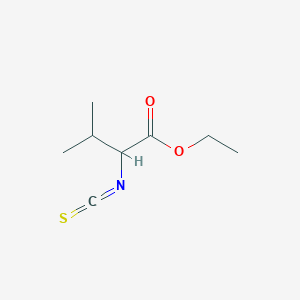
4-(3-甲酰基-2,5-二甲基-1H-吡咯-1-基)苯甲酸
描述
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety
科学研究应用
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drugs for treating various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
作用机制
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of “4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” with its targets remain to be elucidated.
Pharmacokinetics
The compound’s bioavailability, metabolism, and excretion patterns need to be investigated to understand its pharmacokinetic profile .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
生化分析
Biochemical Properties
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction between 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic activity .
Cellular Effects
The effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Additionally, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively. At higher doses, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the formyl group, which may affect its reactivity and biological activity.
4-(1H-pyrrol-1-yl)benzoic acid:
Uniqueness
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both formyl and dimethyl groups on the pyrrole ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-12(8-16)10(2)15(9)13-5-3-11(4-6-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVXQQXXCPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311385 | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-38-5 | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52034-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 242028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052034385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52034-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















